molecular formula C8H6ClNO4 B2355652 5-Chloro-4-methyl-2-nitrobenzoic acid CAS No. 34633-67-5

5-Chloro-4-methyl-2-nitrobenzoic acid

Cat. No.: B2355652
CAS No.: 34633-67-5
M. Wt: 215.59
InChI Key: AFGAORZJNYXGEV-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the benzene ring

Scientific Research Applications

5-Chloro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The preparation method of 5-Chloro-4-methyl-2-nitrobenzoic acid aims to solve the technical problems of high production cost, difficult transportation and storage, low yield, more three wastes, complicated reaction treatment process and the like, and is not beneficial to large-scale industrial production . The method provided by the invention greatly simplifies the reaction steps, avoids the use of excessive raw and auxiliary materials, is milder in reaction, improves the selectivity of the reaction, reduces the discharge amount of the waste water and waste residue after post-treatment, is more green and safer than other processes, and has lower comprehensive cost .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and concentration control.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent

    Substitution: Sodium methoxide, Methanol as solvent

    Esterification: Methanol, Sulfuric acid as catalyst

Major Products Formed

    Reduction: 5-Amino-4-methyl-2-nitrobenzoic acid

    Substitution: 5-Methoxy-4-methyl-2-nitrobenzoic acid

    Esterification: Methyl 5-chloro-4-methyl-2-nitrobenzoate

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid

Comparison

5-Chloro-4-methyl-2-nitrobenzoic acid is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and biological activity. Compared to other nitrobenzoic acids, it exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGAORZJNYXGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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